molecular formula C14H14O4 B8567716 5,6,7-Trimethoxynaphthalene-2-carbaldehyde CAS No. 89445-89-6

5,6,7-Trimethoxynaphthalene-2-carbaldehyde

Cat. No.: B8567716
CAS No.: 89445-89-6
M. Wt: 246.26 g/mol
InChI Key: WCBSXOZRLCGFKL-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxynaphthalene-2-carbaldehyde is a useful research compound. Its molecular formula is C14H14O4 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

89445-89-6

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

5,6,7-trimethoxynaphthalene-2-carbaldehyde

InChI

InChI=1S/C14H14O4/c1-16-12-7-10-6-9(8-15)4-5-11(10)13(17-2)14(12)18-3/h4-8H,1-3H3

InChI Key

WCBSXOZRLCGFKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=CC(=CC2=C1)C=O)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 5,6,7-trimethoxynaphthalene-2-carboxylate (C. L. Chen, F. D. Hostettler, Tetrahedron, 1969, 25, 3223) was reduced to the aldehyde in the following manner. Sodium bis(2-methoxyethoxy)aluminium hydride in toluene (5.6 ml, 20 mmol, 70% solution) was chilled to -20° C. under nitrogen in 20 ml of dry toluene and then 1.74 ml (20 mmol) of morpholine in 5 ml of toluene was added dropwise to it. The reaction was allowed to stir at -5° for 30 minutes, after which it was rechilled to -20° and added slowly to a solution of methyl 5,6,7-trimethoxynaphthalene-2-carboxylate (2.76 g, 10 mmol) in 20 ml of toluene at -20°. The reaction was stirred for 30 minutes at -10°, then rechilled to -20°, basified with 20 ml (40 mmol) of 2N sodium hydroxide, and extracted with three times 25 ml of toluene. The combined toluene layers were washed with 50 ml of 1N hydrochloric acid, then with 50 ml of 0.5M sodium bicarbonate, and finally with 50 ml of water, and dried over magnesium sulfate, filtered and evaporated to give 2.55 g (52% crude yield) of the title compound. This was purified on a silica gel column eluting with hexane:ethyl acetate/12:1 to give 2.15 g (44%) of the product, m.p. 96°-98°. Anal. Calcd. for C14H14O4 : C, 68.28; H, 5.73. Found: C, 68.16; H, 5.78.
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aldehyde
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20 mL
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5.6 mL
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1.74 mL
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5 mL
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2.76 g
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20 mL
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20 mL
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Synthesis routes and methods II

Procedure details

2-Hydroxymethyl-5,6,7-trimethoxynaphthalene (3.78 g) was dissolved in dichloromethane (100 mL), pyridium dichromate (8.61 g) was added to the solution, and the mixture was stirred at room temperature for 4 hours. The reaction mixture was filtered, and insoluble matter was fully washed with chloroform. After the washings were combined with the filtrate and concentrated under reduced pressure, the residue was dissolved in ethyl acetate, and the solution was successively washed with 2 M hydrochloric acid, water and saturated brine, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:3 to 1:1) and further recrystallized from ethyl acetate-hexane to obtain the title compound.
Name
2-Hydroxymethyl-5,6,7-trimethoxynaphthalene
Quantity
3.78 g
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reactant
Reaction Step One
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100 mL
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solvent
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Name
pyridium dichromate
Quantity
8.61 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Hydroxymethyl-5,6,7-trimethoxynaphthalene (3.78 g) was dissolved in dichloromethane (100 mL), pyridinium dichromate (8. 61 g) was added to the solution, and the mixture was stirred at room temperature for 4 hours. The reaction mixture was filtered, and insoluble matter was washed with chloroform. After the filtrate was concentrated under reduced pressure, the residue was diluted with ethyl acetate, washed with 2 M hydrochloric acid, water and saturated brine, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:3 to 1:1) and further recrystallized from ethyl acetate-hexane to obtain the title compound.
Name
2-Hydroxymethyl-5,6,7-trimethoxynaphthalene
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two

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